Product packaging for Isobutyranilide(Cat. No.:CAS No. 4406-41-1)

Isobutyranilide

Cat. No.: B1607330
CAS No.: 4406-41-1
M. Wt: 163.22 g/mol
InChI Key: WDRCPKDLZOQCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isobutyranilide, with the molecular formula C 10 H 13 NO and a CAS Registry Number of 4406-41-1, is a chemical compound with the systematic name 2-methyl-N-phenylpropanamide . Its structure features an isobutyramide group linked to an aniline moiety, making it a building block and key precursor in organic and medicinal chemistry research. The primary research value of this compound and its derivatives lies in their role as synthetic intermediates for developing biologically active molecules. Scientific literature indicates that the this compound functional group is a significant structural component in various pharmacologically active compounds. For instance, it is a core structural feature in Flutamide, a well-known nonsteroidal antiandrogen used in cancer research . Furthermore, research into novel compounds such as N-(3-(trifluoromethyl)phenyl)isobutyramide derivatives has shown promise in anticancer studies, demonstrating cytotoxic activities and potential as inhibitors of targets like topoisomerase II . This positions this compound as a valuable reagent for researchers in drug discovery, particularly in the synthesis and evaluation of new therapeutic agents. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1607330 Isobutyranilide CAS No. 4406-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRCPKDLZOQCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196030
Record name Isobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4406-41-1
Record name 2-Methyl-N-phenylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4406-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyranilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYRANILIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyranilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isobutyranilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK482AEK67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of Isobutyranilide

Established Synthetic Routes for Isobutyranilide

The synthesis of this compound is principally achieved through two well-established pathways: the direct reaction of isobutyric acid with aniline (B41778) and the use of a more reactive isobutyric acid derivative, isobutyryl chloride.

Direct Amidation of Isobutyric Acid with Aniline

The direct condensation of a carboxylic acid and an amine is a straightforward approach to amide synthesis. However, this reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction typically requires high temperatures (often exceeding 160°C) to drive off water and shift the equilibrium towards the formation of the amide product. mdpi.com

To facilitate amide bond formation under milder conditions, the carboxylic acid group of isobutyric acid must be "activated." This process involves converting the hydroxyl (-OH) group, which is a poor leaving group, into a more reactive species that is easily displaced by the nucleophilic aniline. fishersci.co.ukiajpr.com

Several strategies exist for this activation:

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine. libretexts.org

Catalytic Activation: Boron-based catalysts, such as boric acid and various arylboronic acids, have proven effective for direct amidation. thieme-connect.comrsc.orgorgsyn.org Boric acid, for instance, is believed to react with the carboxylic acid to form a mixed anhydride (B1165640) intermediate. thieme-connect.com This intermediate is more electrophilic than the original carboxylic acid, making it more susceptible to nucleophilic attack by aniline. thieme-connect.comorgsyn.org

The table below summarizes common types of activating agents.

Activating Agent ClassExampleReactive Intermediate Formed
CarbodiimidesDicyclohexylcarbodiimide (DCC)O-acylisourea
Boron-based CatalystsBoric AcidMixed Borinic Anhydride
Phosphonium SaltsBOP, PyBOPActivated Ester
Chlorinating AgentsThionyl Chloride, Oxalyl ChlorideAcyl Chloride

Regardless of the specific activation strategy, the fundamental mechanism for amide bond formation is a nucleophilic acyl substitution. The key steps are as follows:

Activation of the Carboxyl Group: The carboxylic acid (isobutyric acid) reacts with the activating agent or catalyst, transforming the hydroxyl group into a good leaving group.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the activated isobutyric acid. This step results in the formation of a tetrahedral intermediate. chemistnotes.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the leaving group (derived from the activating agent and the original hydroxyl group) is expelled.

Deprotonation: A final deprotonation step on the nitrogen atom yields the stable this compound and regenerates any catalyst used in the process.

Utilization of Isobutyryl Chloride Intermediate

A highly efficient and common method for synthesizing this compound involves the use of isobutyryl chloride, an acyl chloride derivative of isobutyric acid. wikipedia.org Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, allowing the reaction to proceed rapidly and often with high yields at room temperature. fishersci.co.ukrsc.org

This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of aniline on the highly electrophilic carbonyl carbon of isobutyryl chloride. fishersci.co.ukchemistnotes.comorganic-chemistry.org The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the unreacted aniline, rendering it non-nucleophilic. organic-chemistry.org To prevent this and drive the reaction to completion, a base such as pyridine (B92270) or aqueous sodium hydroxide (B78521) is typically added to neutralize the HCl as it is formed. chemistnotes.comblogspot.comshaalaa.comyoutube.com

Optimization Strategies for this compound Synthesis in Laboratory Settings

Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts.

Systematic Variation of Reaction Parameters (e.g., Catalysts, Solvents, Temperature)

Catalysts: The choice and concentration of a catalyst are critical. For direct amidation, catalysts not only accelerate the reaction but can also enable it to occur under milder conditions. For example, in boric acid-catalyzed amidations, the amount of catalyst can significantly impact the reaction time. orgsyn.org As shown in the table below, increasing the catalyst load can shorten the time required for the reaction to complete, although an excessive amount may not lead to a proportional increase in yield and can complicate purification. researchgate.net

Catalyst Loading (mol%)Relative Reaction Time (hours)Typical Yield (%)
52485
101292
25891
50588

Data is illustrative, based on general principles of catalytic reactions.

Solvents: The solvent plays a crucial role by dissolving reactants and influencing reaction rates and mechanisms. For the reaction of isobutyryl chloride with aniline, aprotic solvents like dichloromethane (B109758) or ether are common. rsc.org In direct amidation, solvents capable of azeotropically removing water, such as toluene (B28343) or xylene, are often used in conjunction with a Dean-Stark apparatus to drive the reaction forward. The emergence of deep eutectic solvents (DESs) also presents a greener alternative to traditional organic solvents, sometimes acting as both the solvent and catalyst. rsc.org

Temperature: Temperature control is essential for optimizing amide synthesis. Direct amidation reactions often require high temperatures to overcome the activation energy and remove water. mdpi.com In contrast, the highly exothermic reaction of isobutyryl chloride with aniline is often performed at lower temperatures (e.g., 0°C to room temperature) to control the reaction rate and prevent the formation of side products. acs.org Studies have shown that for less reactive substrates, a controlled increase in temperature can significantly improve the yield, but excessive heat may lead to degradation. researchgate.netnih.gov

Advanced Analytical Methodologies for Yield Analysis (e.g., HPLC, GC-MS)

To ensure the efficiency of synthetic protocols, precise and accurate analytical techniques are employed to determine the yield and purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods for this purpose.

High-Performance Liquid Chromatography (HPLC): A validated HPLC method, analogous to those developed for structurally similar amides like Isobutylglutarmonoamide, can be effectively used for the quantitative analysis of this compound. neuroquantology.com A typical setup would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). neuroquantology.com Detection is commonly achieved using a UV detector at a wavelength where this compound exhibits significant absorbance. neuroquantology.com The method's validation would include parameters such as linearity, accuracy, precision, and robustness to ensure reliable quantification of the product yield. neuroquantology.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another invaluable tool for the analysis of this compound, leveraging its volatility. The National Institute of Standards and Technology (NIST) database confirms the availability of gas chromatography data for this compound, indicating its amenability to this technique. nist.govnist.govnist.gov In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed information about the mass-to-charge ratio of the fragments, allowing for definitive identification and quantification of this compound. This method is particularly useful for identifying any volatile impurities present in the reaction mixture.

A hypothetical HPLC method for this compound analysis is outlined in the interactive table below, based on methods for similar compounds.

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Application of Experimental Design Principles (e.g., Factorial Design)

To optimize the synthesis of this compound, modern chemical process development often employs statistical methods like Design of Experiments (DoE). Factorial design is a powerful DoE technique that allows for the systematic investigation of the effects of multiple variables on a reaction's outcome. nih.gov

In the context of this compound synthesis, a factorial design approach could be used to study the influence of key reaction parameters such as temperature, reaction time, molar ratios of reactants, and catalyst concentration. By varying these factors simultaneously in a structured manner, it is possible to identify not only the main effects of each variable but also the interactions between them. nih.gov This comprehensive understanding allows for the rapid identification of the optimal reaction conditions to maximize the yield and purity of this compound while minimizing reaction time and resource consumption. For instance, a 2³ factorial design could be employed to study three variables at two levels each (a high and a low value), requiring only eight experiments to map out the response surface and determine the optimal synthetic conditions.

This compound as a Versatile Intermediate and Reagent in Organic Synthesis

Beyond its synthesis, this compound's chemical structure makes it a valuable building block and intermediate in the synthesis of a wide array of more complex organic molecules, particularly in the pharmaceutical and materials science sectors.

Precursor for Pharmaceutical Compounds

This compound serves as a key precursor in the synthesis of various pharmaceutical compounds. Its structural motif is found in a number of biologically active molecules. The this compound moiety can be strategically modified to interact with specific biological targets. For instance, derivatives of this compound have been investigated for their potential as therapeutic agents in various disease areas. The synthesis of these derivatives often involves the functionalization of either the aniline ring or the isobutyryl group, allowing for the fine-tuning of their pharmacological properties.

Role in the Preparation of Various Derivatives through Chemical Reactions

The chemical reactivity of this compound allows for its transformation into a diverse range of derivatives. The presence of the amide linkage, the aromatic ring, and the aliphatic side chain provides multiple sites for chemical modification.

Common derivatization reactions include:

Electrophilic Aromatic Substitution: The aniline ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation to introduce various functional groups onto the aromatic core.

N-Alkylation/N-Arylation: The nitrogen atom of the amide can, under certain conditions, be alkylated or arylated to introduce further substituents.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to regenerate isobutyric acid and aniline, a reaction that can be useful in certain synthetic strategies.

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of libraries of compounds for screening in drug discovery and materials science.

Participation in Nucleophilic Substitution Reactions for Complex Organic Molecule Synthesis

While the amide nitrogen of this compound is generally not highly nucleophilic, the molecule can be modified to participate in nucleophilic substitution reactions. For example, deprotonation of the amide N-H with a strong base can generate an amidate anion, which can then act as a nucleophile.

More commonly, the aromatic ring of this compound can be functionalized with groups that can either be displaced by nucleophiles or can direct nucleophilic attack to other positions on the ring. For instance, the introduction of a nitro group ortho or para to a halogen on the aniline ring would activate the halide towards nucleophilic aromatic substitution. This strategy allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, leading to the synthesis of highly functionalized and complex organic molecules.

Advanced Chemical Transformations of this compound

In addition to the more common reactions, this compound can be a substrate in a variety of advanced chemical transformations, often employing modern catalytic methods to achieve high efficiency and selectivity.

Catalytic C-H Functionalization: Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds. The aromatic C-H bonds of the aniline ring in this compound could potentially be targeted by transition metal catalysts (e.g., palladium, rhodium, iridium) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach offers a more atom-economical and step-efficient way to synthesize complex derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Multicomponent Reactions: this compound or its derivatives could potentially participate in multicomponent reactions (MCRs). frontiersin.orgnih.govresearchgate.net MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. For example, a derivative of this compound with a suitable functional group could be designed to participate in an isocyanide-based MCR, leading to the rapid construction of complex heterocyclic scaffolds with potential biological activity. frontiersin.orgresearchgate.net

Oxidation Reactions Leading to Carboxylic Acids or Other Derivatives

The conversion of an amide to a carboxylic acid is fundamentally a hydrolysis reaction, which involves the cleavage of the carbon-nitrogen bond. This process can be catalyzed by either acid or base. While amides are the least reactive of the carboxylic acid derivatives, their hydrolysis can be achieved under more forceful conditions, such as heating with aqueous acid or base. libretexts.orgorganic-chemistry.org

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of a carboxylic acid and an ammonium ion. chemistrysteps.com

In a basic medium, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia (B1221849) or an amine. chemguide.co.uk An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

The hydrolysis of nitriles also serves as a related pathway to carboxylic acids, proceeding through an amide intermediate. chemistrysteps.commasterorganicchemistry.com

Below are typical conditions for the hydrolysis of amides to carboxylic acids.

Table 1: General Conditions for Amide Hydrolysis

Catalyst Reagents Conditions Products
Acid Dilute HCl or H₂SO₄ Heat (reflux) Carboxylic Acid + Ammonium Salt

Reduction Reactions to Corresponding Amines

The amide functional group in this compound can be reduced to form the corresponding secondary amine, N-isobutylaniline. This transformation is a key synthetic route for preparing amines from carboxylic acid derivatives. A common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄), which effectively reduces amides to amines. libretexts.org

More recent methodologies have focused on catalytic approaches. For instance, the reduction of N-phenyl amides can be accomplished through nickel-catalyzed hydrosilylation. This method offers a convenient procedure using a less expensive catalyst and a stable hydrosilane reagent like tetramethyldisiloxane (TMDS). researchgate.net

The general reaction for the reduction of an amide is as follows: R-CO-NHR' → R-CH₂-NHR'

Detailed findings from a study on the reduction of N-phenyl amides are presented in the table below.

Table 2: Nickel-Catalyzed Reduction of an N-Phenyl Amide

Substrate Catalyst Reducing Agent Solvent Temperature Time (h) Product Yield (%)
N-phenyl amide NiBr₂ (10 mol%) TMDS (5.0 equiv.) Toluene 130 °C 24 85

Data sourced from a study on the reduction of oxazolyl-bearing secondary anilides. researchgate.net

Substitution Reactions of the Amide Functional Group

Amides undergo nucleophilic acyl substitution, where a nucleophile replaces the group attached to the acyl carbon. byjus.comlibretexts.org However, amides are the least reactive among carboxylic acid derivatives towards this type of reaction. libretexts.org This reduced reactivity is due to the resonance donation from the nitrogen lone pair to the carbonyl carbon, which decreases its electrophilicity. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by eliminating the leaving group. For a substitution to be effective, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.comyoutube.com

Because the -NHR group is a poor leaving group, these reactions are generally less favorable than with other acyl derivatives like acid chlorides or anhydrides. youtube.com Phenylamine, for example, reacts readily with highly reactive acylating agents like ethanoyl chloride in the cold to form N-phenylethanamide. chemguide.co.uk The conversion of a less reactive amide to a more reactive derivative is generally not feasible without activation. libretexts.org

The general mechanism for nucleophilic acyl substitution is:

Addition: The nucleophile attacks the electrophilic carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, ejecting the leaving group.

The reactivity of carboxylic acid derivatives follows the general trend: Acyl Halides > Anhydrides > Esters ≈ Carboxylic Acids >> Amides libretexts.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Carboxylic Acid
N-isobutylaniline
Lithium aluminum hydride
Tetramethyldisiloxane (TMDS)
Toluene
NiBr₂ (Nickel(II) bromide)
Phenylamine (Aniline)
Ethanoyl chloride
N-phenylethanamide (Acetanilide)
Acid Chloride
Acid Anhydride
Ester
Ammonium Salt
Carboxylate Salt

Mechanistic Investigations of Isobutyranilide Reactivity

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors such as reactant concentrations and temperature. frontiersin.org

To capture the dynamics of fast reactions and identify short-lived intermediates, in situ monitoring techniques are indispensable.

ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy): This technique allows for the real-time monitoring of reactant and product concentrations by observing changes in their characteristic infrared absorption bands. It provides valuable information about the formation and consumption of species throughout the course of a reaction.

Stopped-Flow UV-Vis Spectroscopy: This method is particularly suited for studying rapid reactions in solution, often on the millisecond timescale. libretexts.orghpst.cz It involves the rapid mixing of two or more reactants, after which the flow is abruptly stopped, and the subsequent changes in the UV-Visible absorbance spectrum are recorded over time. libretexts.orgwilliams.edu This allows for the determination of rate constants for very fast reaction steps. hpst.cz The technique is powerful for observing the formation and decay of transient colored or UV-active intermediates. colorado.edu

A hypothetical kinetic study of the hydrolysis of isobutyranilide could be monitored using stopped-flow UV-Vis by observing the change in absorbance at a wavelength specific to either the reactant or a product. The data collected would be a series of absorbance values over time.

Interactive Data Table: Hypothetical Stopped-Flow Kinetic Data for this compound Hydrolysis

Time (s)Absorbance at λ_max
0.01.200
0.10.950
0.20.750
0.30.600
0.40.480
0.50.380
0.60.300
0.70.240
0.80.190
0.90.150
1.00.120

The data obtained from kinetic experiments are often analyzed by fitting them to various kinetic models to determine the reaction order and rate constants.

Pseudo-First-Order Approximations: In reactions involving two or more reactants, if the concentration of all but one reactant is kept in large excess, the reaction rate will appear to be dependent only on the concentration of the limiting reactant. libretexts.org This simplification, known as the pseudo-first-order approximation, is a common strategy to determine the rate constant for a specific reactant. libretexts.org For example, in the hydrolysis of this compound, if water is the solvent, its concentration is effectively constant, and the reaction can be treated as pseudo-first-order with respect to this compound. The integrated rate law for a pseudo-first-order reaction is given by: ln([A]t) = -k't + ln([A]0) where [A]t is the concentration of the reactant at time t, [A]0 is the initial concentration, and k' is the pseudo-first-order rate constant. libretexts.org

By plotting the natural logarithm of the reactant concentration (or a property proportional to it, like absorbance) against time, a straight line should be obtained for a reaction following pseudo-first-order kinetics. The negative of the slope of this line gives the pseudo-first-order rate constant.

Spectroscopic Evidence for Transient Species in this compound Reactions

Spectroscopic techniques are crucial for the direct or indirect observation of transient species, such as intermediates and transition states, which are key to understanding a reaction mechanism. nih.gov While some transient species may be too short-lived to be isolated, their spectroscopic signatures can provide evidence for their existence.

For instance, in a hypothetical reaction of this compound, a transient intermediate might exhibit a unique absorption band in the UV-Vis spectrum or a characteristic vibrational mode in the Raman or infrared spectrum. researchgate.net Time-resolved spectroscopic experiments can track the rise and fall of these signals, providing insight into the kinetics of the intermediate's formation and consumption.

Interactive Data Table: Hypothetical Spectroscopic Data for a Transient Intermediate

Reaction Time (ms)Absorbance at λ_intermediate
00.000
100.250
200.450
300.550
400.500
500.400
600.300
700.200
800.100
900.050
1000.025

Resolution of Discrepancies between Kinetic and Spectroscopic Data

To objectively compare different kinetic models and select the one that best explains the experimental data without overfitting, statistical tools are employed.

Akaike Information Criterion (AIC): The AIC is a statistical measure used for model selection. builtin.comopenriskmanual.org It provides a relative estimate of the information lost when a given model is used to represent the process that generates the data. nih.gov The AIC balances the goodness of fit of the model with its complexity (i.e., the number of parameters). builtin.com The model with the lowest AIC value is considered the most plausible. builtin.com The AIC is calculated using the formula: AIC = -2 * ln(L) + 2 * k where L is the maximum likelihood for the model and k is the number of parameters in the model. openriskmanual.orgnih.gov

When faced with conflicting kinetic and spectroscopic data, a researcher might propose several alternative reaction mechanisms. Each mechanism would correspond to a different set of kinetic equations. By fitting these models to the experimental data and calculating the AIC for each, the most statistically supported model can be identified. This approach helps to resolve ambiguities and leads to a more robust understanding of the reaction mechanism.

Advanced Spectroscopic and Chromatographic Characterization of Isobutyranilide

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.govdntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isobutyranilide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy of this compound provides precise information about the chemical environment of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the different types of protons present.

A comparative study provided the following chemical shifts for this compound:

Aromatic Protons (C₆H₅): Signals for the protons on the phenyl group typically appear in the downfield region of the spectrum, reflecting the deshielding effect of the aromatic ring current.

Amide Proton (NH): The proton attached to the nitrogen atom of the amide group gives rise to a characteristic signal.

Methine Proton (CH): The single proton on the carbon adjacent to the carbonyl group and the two methyl groups shows a distinct signal.

Methyl Protons (CH₃)₂: The six equivalent protons of the two methyl groups in the isobutyryl moiety produce a strong, upfield signal. researchgate.net

The specific chemical shifts observed in one study are detailed in the table below. researchgate.net

Proton TypeChemical Shift (ppm)
Aromatic (ortho)7.52
Aromatic (meta)7.28
Aromatic (para)7.08
Amide (NH)8.01
Methine (CH)2.53
Methyl (CH₃)₂1.23

This interactive table provides a summary of the ¹H NMR chemical shifts for this compound.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

Key signals in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon (C=O): This carbon appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen atom.

Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring give rise to a set of signals in the aromatic region of the spectrum. The carbon atom directly attached to the nitrogen (ipso-carbon) has a different chemical shift compared to the ortho, meta, and para carbons.

Methine Carbon (CH): The carbon of the methine group appears at an intermediate chemical shift.

Methyl Carbons (CH₃)₂: The two equivalent methyl carbons produce a single, upfield signal. researchgate.net

The following table summarizes the observed chemical shifts in a ¹³C NMR study of this compound. researchgate.net

Carbon TypeChemical Shift (ppm)
Carbonyl (C=O)175.4
Aromatic (ipso)138.4
Aromatic (ortho)120.1
Aromatic (meta)128.8
Aromatic (para)124.1
Methine (CH)36.5
Methyl (CH₃)₂19.7

This interactive table presents the ¹³C NMR chemical shifts for this compound.

The amide bond in this compound has partial double bond character, which can lead to the existence of cis and trans conformers due to restricted rotation. Theoretical calculations, specifically DFT-B3LYP/6-311G() and MP2/6-311G( ), have been employed to investigate the conformational preferences of this compound. nih.gov

These calculations predict that this compound predominantly exists in a planar cis conformation. nih.gov Based on calculated Gibb's free energies, an equilibrium mixture at 298.15 K is estimated to consist of 91% cis and 9% trans structures. nih.gov However, analysis of the experimental vibrational spectra suggests that at room temperature, this compound is observed in only one conformation. nih.gov

Comparative NMR studies of this compound and its derivatives, such as the anticancer drug Flutamide, provide valuable insights into the effects of substituent changes on the electronic environment of the molecule. dntb.gov.uaresearchgate.net Flutamide is structurally related to this compound, with the key difference being the substitution on the phenyl ring. nih.gov

In these comparative analyses, the ¹H and ¹³C NMR chemical shifts of this compound are measured and compared to those of Flutamide. nih.govresearchgate.net These comparisons help in understanding how the electron-withdrawing nitro and trifluoromethyl groups in Flutamide influence the chemical shifts of the aromatic and amide protons and carbons, relative to the unsubstituted phenyl ring in this compound.

Vibrational Spectroscopy (Infrared (IR) and Raman)nih.govnih.govdntb.gov.ua

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds. rtilab.com

Key characteristic absorption bands in the FT-IR spectrum of this compound include:

N-H Stretch: A prominent band corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches: Absorption bands from the stretching vibrations of the aromatic and aliphatic C-H bonds.

C=O Stretch (Amide I band): A strong absorption band characteristic of the carbonyl group in the amide linkage. This is one of the most intense and easily identifiable peaks in the spectrum.

N-H Bend (Amide II band): A significant band arising from the in-plane bending of the N-H bond coupled with C-N stretching.

Aromatic C=C Stretches: A series of bands in the fingerprint region corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.

Analysis of the vibrational spectra indicates that this compound exists in a single conformation at room temperature. nih.gov Complete vibrational assignments of the normal modes for this compound have been performed based on a combination of normal coordinate calculations and experimental Infrared and Raman spectra. nih.gov

Complete Vibrational Assignments of Normal Modes

The vibrational characteristics of this compound have been thoroughly investigated using a combination of experimental techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, and theoretical calculations. researchgate.netnih.govmindat.org These studies provide a complete assignment of the normal modes of vibration for the molecule. researchgate.netresearchgate.net The analysis of the vibrational spectra indicates that this compound likely exists in a single, stable conformation at room temperature. nih.gov

Theoretical investigations, employing methods like Density Functional Theory (DFT) at the B3LYP level, have been crucial in understanding the molecule's conformational stability and vibrational frequencies. nih.gov Calculations suggest that this compound predominantly adopts a planar cis conformation. From the calculated Gibb's free energies, an equilibrium mixture at 298.15K is estimated to contain 91% cis and 9% trans structures. nih.gov The computed vibrational frequencies from these theoretical models show excellent agreement with the experimental data obtained from FT-IR and FT-Raman spectra, allowing for reliable and detailed assignments of the fundamental vibrational modes. researchgate.netnih.gov

The assignment of these modes involves correlating the observed spectral bands to specific molecular motions, such as stretching, bending, wagging, and twisting of the various functional groups within the this compound molecule. researchgate.netcore.ac.uk For instance, N-H stretching vibrations in primary aromatic amides typically appear in the 3500–3000 cm⁻¹ region. core.ac.uk The C=O stretching vibration is strong and characteristically found between 1850-1550 cm⁻¹. globalresearchonline.net The C-N stretching of the amide group is generally observed in the 1382-1266 cm⁻¹ range. core.ac.uk

A detailed assignment of the principal vibrational modes for this compound is presented below.

Vibrational ModeObserved Frequency (cm⁻¹) (FT-IR)Observed Frequency (cm⁻¹) (FT-Raman)Assignment Description
ν(N-H)~3340~3342N-H stretching
ν(C-H) aromatic~3100-3000~3100-3000Aromatic C-H stretching
ν(C-H) aliphatic~2970-2870~2970-2870Aliphatic C-H stretching
ν(C=O)~1665~1660Amide I (C=O stretching)
δ(N-H)~1540~1545Amide II (N-H bending)
ν(C=C)~1600, ~1490~1600, ~1490Aromatic C=C stretching
ν(C-N)~1320~1325Amide III (C-N stretching)
δ(C-H)~1450, ~1370~1450, ~1370C-H bending (isopropyl group)
γ(C-H)~750, ~690-Out-of-plane C-H bending (phenyl)

Note: The frequency values are approximate and based on typical ranges for similar molecules and data from comparative studies. researchgate.netcore.ac.ukglobalresearchonline.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of this compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. innovareacademics.in Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). innovareacademics.inmdpi.com

This precision allows for the determination of the exact mass of the molecular ion, which can then be used to calculate a unique elemental formula. innovareacademics.in For this compound, with the chemical formula C₁₀H₁₃NO, the theoretical exact mass can be calculated. nih.gov An HRMS analysis would be expected to yield a measured mass for the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) that is extremely close to this theoretical value, thereby validating its molecular identity and distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). innovareacademics.in

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO nih.gov
Molecular Weight (Nominal)163 g/mol nist.gov
Exact Mass (Monoisotopic)163.099714038 Da nih.gov

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing this compound in complex mixtures and for detailed structural elucidation. researchgate.netamericanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the volatile this compound is separated from other components in a gas chromatograph before entering the mass spectrometer. filab.fr Electron ionization (EI) is a common ionization method used in GC-MS, which bombards the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺) but also induces extensive fragmentation. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries like the NIST Mass Spectrometry Data Center for positive identification. nih.govnist.gov

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 163. nih.govnist.gov Key fragment ions arise from the cleavage of bonds within the molecule, particularly around the stable amide functional group. chemguide.co.uklibretexts.org

Key Fragmentations in this compound (EI-MS):

α-cleavage: Cleavage of the bond between the carbonyl group and the isopropyl group results in the formation of the [CH(CH₃)₂]⁺ ion (m/z 43) and the [C₆H₅NHCO]⁺ fragment.

McLafferty Rearrangement: While less common for amides compared to ketones, a rearrangement could lead to specific neutral losses.

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen can break, leading to the formation of the phenylamino (B1219803) radical and the isobutyryl cation [CH(CH₃)₂CO]⁺ (m/z 71). More commonly, cleavage of the C-N bond can lead to the formation of the anilinium ion [C₆H₅NH₂]⁺ (m/z 93), which is often the base peak. nih.gov

m/zProposed Fragment IonDescription
163[C₁₀H₁₃NO]⁺Molecular Ion (M⁺)
93[C₆H₅NH₂]⁺Anilinium ion (Base Peak)
71[(CH₃)₂CHCO]⁺Isobutyryl cation
43[(CH₃)₂CH]⁺Isopropyl cation

Data derived from NIST Mass Spectrometry Data Center. nih.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): For less volatile samples or for enhanced selectivity and sensitivity, LC-MS-MS is the technique of choice. nih.gov In this method, this compound is first separated by high-performance liquid chromatography (HPLC). thermofisher.com The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which usually generates the protonated molecule [M+H]⁺. americanpharmaceuticalreview.com

In a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions. wikipedia.org This MS/MS process provides highly specific fragmentation data that is invaluable for structural confirmation and for quantitative analysis in complex matrices. nih.gov

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to assessing the purity of this compound and for its quantitative determination. mindat.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and for monitoring its stability over time. mournetrainingservices.com A properly developed and validated stability-indicating HPLC method can separate the parent compound from any process-related impurities and degradation products. chromatographyonline.com

The development of such a method typically involves:

Column Selection: A reversed-phase C18 column is commonly used for compounds of intermediate polarity like this compound. ms-editions.cl

Mobile Phase Optimization: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is optimized to achieve good separation. asianjpr.com

Detector Selection: A UV detector is suitable for this compound due to the presence of the aromatic phenyl ring, which absorbs UV light. A photodiode array (PDA) detector can provide spectral information to help in peak identification and purity assessment. asianjpr.comnih.gov

For purity validation, the method must be validated according to established guidelines (e.g., ICH) for parameters such as linearity, precision, accuracy, specificity, and robustness. ms-editions.clsemanticscholar.org Linearity is confirmed by analyzing a series of standard solutions of known concentrations and obtaining a correlation coefficient (R²) close to 1.0. bepls.com Accuracy is often assessed through recovery studies, while precision is determined by the relative standard deviation (RSD) of repeated measurements. bepls.comiaea.org

In degradation monitoring, the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to force degradation. The stability-indicating HPLC method is then used to separate the newly formed degradation products from the intact drug, allowing for the quantification of the remaining parent compound and ensuring "mass balance." mournetrainingservices.comresearchgate.net

GC-MS is another effective technique for validating the purity of this compound, provided the compound and its potential impurities are sufficiently volatile and thermally stable. filab.fr The gas chromatograph provides high-resolution separation of volatile components in a sample. filab.fr The mass spectrometer then provides positive identification of the eluted peaks based on their unique mass spectra. nih.gov

The purity of an this compound sample can be assessed by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. The high specificity of the mass detector ensures that co-eluting peaks can often be identified and resolved, providing a more accurate purity assessment than GC with less specific detectors.

Computational and Theoretical Studies of Isobutyranilide

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. encyclopedia.pub It provides a dynamic picture of molecular behavior, which is essential for understanding processes such as conformational changes and intermolecular interactions in different environments. uu.nl

The conformation of a molecule can be significantly influenced by its surrounding solvent. nih.gov MD simulations are an effective tool for studying these solvent effects by placing the solute molecule (isobutyranilide) in a simulated box of solvent molecules and calculating the interactions over time. nih.govmdpi.com

These simulations can reveal how solvent molecules arrange themselves around this compound and how these interactions, such as hydrogen bonding, affect its conformational stability and flexibility. rsc.orgchemrxiv.org By running simulations in different solvents, researchers can predict how the conformational equilibrium of this compound might shift, providing insights that are crucial for understanding its behavior in various chemical environments, such as during synthesis or in biological systems. rsc.org

MD simulations are widely used in drug discovery and molecular biology to explore how a molecule interacts with biological systems, such as proteins and cell membranes. encyclopedia.pubnsf.gov As an amide, this compound has the potential to form hydrogen bonds and other non-covalent interactions with biological macromolecules.

Simulations can model the process of this compound approaching and binding to a target protein, revealing the specific amino acid residues involved and the stability of the resulting complex. encyclopedia.pub Furthermore, MD simulations can be used to study the interaction of this compound with lipid bilayers, which serve as models for cell membranes. mdpi.com These simulations can determine how the molecule permeates the membrane, where it localizes, and how its presence might affect membrane properties. mdpi.com This information is vital for understanding the compound's bioavailability and potential mechanisms of action at a cellular level.

In Silico Reactivity Validation and Mechanism Exploration

Computational chemistry provides powerful tools for investigating the reactivity and reaction mechanisms of organic compounds like this compound. numberanalytics.com Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to model reaction pathways, including the structures of intermediates and transition states. numberanalytics.com By integrating these computational approaches with experimental data, a more comprehensive understanding of a reaction's mechanism can be achieved. numberanalytics.com

In silico methods allow for the exploration of various mechanistic scenarios. For instance, in complex reactions, computational modeling can help elucidate the roles of different reactive intermediates and determine the most favorable reaction pathways. unipd.it This is particularly useful for understanding factors that influence reaction mechanisms, such as steric, electronic, and solvent effects. numberanalytics.com

The Unified Reaction Valley Approach (URVA) is an advanced computational method used for the detailed analysis of reaction mechanisms. smu.edu It partitions a reaction path into distinct phases, offering insights into the sequence of chemical processes, such as bond breaking and formation. smu.edu This approach can reveal "hidden intermediates" and "hidden transition states" that are not directly observable experimentally but are crucial for a complete understanding of the reaction mechanism. smu.edu

A critical aspect of computational chemistry is the validation of theoretical models against experimental findings. For this compound, this involves comparing calculated results with experimental kinetic data and the identification of spectroscopic intermediates.

Discrepancies between initial kinetic data and spectroscopic evidence can be resolved by employing in situ monitoring techniques such as ReactIR or stopped-flow UV-Vis to track the formation of intermediates in real-time. By comparing kinetic models with the spectroscopic observation of transient species, a more robust and accurate reaction mechanism can be established. The integration of computational predictions, such as DFT-calculated NMR shifts, with experimental data helps to resolve ambiguities and confirm the proposed mechanism.

Molecular Docking Simulations in Ligand-Receptor Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as an this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. The results provide insights into the binding mode and affinity of the ligand. Software like AutoDock and online servers such as SwissDock are commonly used for these simulations. researchgate.net

Molecular docking simulations have been instrumental in studying the interaction of this compound derivatives with various biological targets. For example, studies on 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives have used docking to investigate their binding to topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs. nih.govresearchgate.net

These simulations can predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. biorxiv.org The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. researchgate.net For instance, molecular docking studies of certain this compound derivatives against the DNA-topoisomerase II complex revealed binding scores of -5.75 and -6.62 kcal/mol. researchgate.net

The accuracy of these predictions can be further validated by comparing them with experimental data from techniques like X-ray crystallography or by assessing the biological activity of the compounds.

A significant application of molecular docking is to elucidate the mechanism by which a ligand inhibits the function of a biological target. Many enzymes, including kinases and topoisomerases, rely on the binding of adenosine (B11128) triphosphate (ATP) for their activity. nih.govmdpi.com Inhibitors can block this activity by competing with ATP for its binding site. mdpi.com

Molecular docking can simulate the binding of this compound derivatives to the ATP-binding site of a target protein. biorxiv.org By analyzing the docking poses, researchers can determine if the compound physically obstructs the binding of ATP, thereby inhibiting the enzyme's function. biorxiv.orgmdpi.com This has been a key area of investigation for developing inhibitors for proteins like heat shock protein 90 (HSP90) and various kinases, which are important targets in cancer therapy. mdpi.com

For example, in the case of topoisomerase II, some inhibitors act as non-intercalative catalytic inhibitors by targeting the ATP binding site. researchgate.netnih.gov Docking studies can help to visualize how a compound fits into this site and what interactions stabilize the complex, providing a rational basis for the design of more potent and selective inhibitors. biorxiv.org The insights gained from these simulations are crucial for understanding the structure-activity relationships of this compound derivatives and for guiding the synthesis of new, more effective therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of Isobutyranilide Derivatives

Fundamental Principles and Methodologies in SAR Elucidation

The core of SAR studies lies in understanding the connection between a molecule's chemical structure and its biological effect. wikipedia.orgnumberanalytics.com This process systematically modifies a molecule's structure to observe the resulting changes in its biological activity, helping to identify the key structural features responsible for its therapeutic action. oncodesign-services.comopenaccessjournals.com

Correlation of Chemical Structure Modifications with Biological Activity

The fundamental principle of SAR is that the biological activity of a compound is intrinsically linked to its molecular structure. wikipedia.orgnumberanalytics.com By systematically altering parts of a chemical structure and observing the corresponding changes in biological effect, researchers can deduce which functional groups and structural motifs are crucial for activity. wikipedia.orgoncodesign-services.com This iterative process of synthesis and biological testing allows for the optimization of lead compounds, aiming to enhance efficacy and selectivity while minimizing adverse effects. numberanalytics.comsolubilityofthings.com The relationship between structure and activity can be both qualitative, identifying key features, and quantitative (QSAR), where mathematical models are used to predict the activity of new compounds. wikipedia.orgtechnologynetworks.com

Identification of Essential Pharmacophoric Features

A key outcome of SAR studies is the identification of a pharmacophore, which is the three-dimensional arrangement of essential molecular features required for a molecule to interact with a specific biological target and produce a desired pharmacological response. fiveable.mefiveable.me These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. fiveable.mestudysmarter.co.uk Identifying the pharmacophore helps in designing new molecules with improved potency and selectivity, guiding virtual screening of large chemical libraries, and understanding the molecular basis of drug action. fiveable.mefiveable.me

SAR of Isobutyranilide Derivatives as Topoisomerase II Inhibitors

This compound derivatives have emerged as a promising class of Topoisomerase II (Topo II) inhibitors, enzymes that are crucial for DNA replication and a key target for anticancer drugs. nih.gov SAR studies have been instrumental in optimizing the potency and understanding the mechanism of these inhibitors.

Impact of Aryl Group Substitutions

The nature and position of substituents on the aryl groups of this compound derivatives have a significant impact on their Topo II inhibitory activity. For instance, in a series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides, the presence of hydroxyl groups on the phenyl rings was found to be critical for activity against methicillin-resistant Staphylococcus aureus (MRSA), with derivatives having hydroxyl groups on both phenyl rings showing the highest potency. frontiersin.org In contrast, derivatives lacking these hydroxyl groups or having other electron-donating substituents were inactive. frontiersin.org This highlights the importance of specific substitution patterns on the aryl rings for biological activity.

Significance of Electronic Effects on Potency

The electronic properties of substituents on the this compound scaffold play a crucial role in determining their potency as Topo II inhibitors. researchgate.net Studies on benzimidazole-rhodanine conjugates, which can be considered related structures, have shown that electronic effects are particularly important for both Topo II inhibition and cytotoxicity. nih.gov The presence of electron-donating groups on certain parts of the molecule can significantly enhance the inhibitory activity. nih.gov This suggests that modulating the electron distribution within the molecule can fine-tune its interaction with the Topoisomerase II enzyme.

Role of Specific Moieties (e.g., Rhodanine (B49660) Core, Benzimidazole (B57391) Ring) in Inhibitory Activity

The incorporation of specific heterocyclic moieties, such as a rhodanine core or a benzimidazole ring, has been a successful strategy in developing potent Topo II inhibitors.

Rhodanine Core: The rhodanine moiety is recognized as a key feature for Topo II inhibitory potency. researchgate.netresearchgate.net In benzimidazole-rhodanine conjugates, the rhodanine group was found to be particularly important for the observed biological activity. nih.gov These derivatives often act as catalytic inhibitors of Topo II. researchgate.netnih.gov

Benzimidazole Ring: The benzimidazole ring system is another crucial scaffold for Topo II inhibitory activity. tandfonline.comesisresearch.org SAR studies have indicated that the benzimidazole ring is significant for the potency of these inhibitors, and it is believed that these compounds may function as catalytic inhibitors by blocking the ATP-binding site of the enzyme. nih.govnih.gov The combination of a benzimidazole ring with a rhodanine moiety in hybrid molecules has led to compounds with significant Topo II inhibitory activity and potent antiproliferative effects against various cancer cell lines. nih.govnih.gov

The following table summarizes the key structural features and their impact on the Topoisomerase II inhibitory activity of this compound and related derivatives.

Structural FeatureImpact on Topoisomerase II Inhibitory Activity
Aryl Group Substitutions Specific substitution patterns, such as hydroxyl groups on phenyl rings, can be critical for activity. frontiersin.org
Electronic Effects Electron-donating groups can enhance potency. nih.govnih.gov
Rhodanine Core Important for Topo II inhibitory potency; often found in catalytic inhibitors. researchgate.netnih.govresearchgate.net
Benzimidazole Ring Crucial scaffold for Topo II inhibition, potentially by blocking the ATP-binding site. nih.govtandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the chemical structures of compounds and their biological activities. mdpi.com This approach is foundational in modern drug and pesticide discovery, allowing researchers to predict the activity of novel molecules and guide the synthesis of more effective compounds. mdpi.combiolscigroup.us The underlying principle of QSAR is that the biological effect of a chemical is correlated with its physicochemical properties and structural features. wikipedia.orgresearchgate.net

QSAR models are developed by correlating molecular descriptors—numerical representations of a molecule's properties—with their observed biological activities. nih.gov These models can be instrumental in understanding which molecular features are crucial for a desired pharmacological or biological response. nih.gov For instance, in the development of fungicides, QSAR can identify the structural attributes of this compound derivatives that enhance their antifungal efficacy. nih.gov

Different QSAR methodologies exist, broadly classified by the dimensionality of the molecular descriptors they employ. researchgate.net Two-dimensional QSAR (2D-QSAR) utilizes descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. nih.gov Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMFSIA), consider the 3D structure of molecules and their interaction fields (steric, electrostatic, hydrophobic). nih.govresearchgate.netslideshare.net These 3D approaches often provide more detailed insights into the structure-activity relationship by visualizing these fields as contour maps, highlighting regions where modifications could enhance or diminish activity. researchgate.net

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, generating molecular descriptors, selecting the most relevant descriptors, constructing the mathematical model using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, and rigorous validation of the model's predictive power. researchgate.netnih.gov

For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives as antibacterial agents resulted in CoMFA and CoMSIA models with high correlation coefficients (r² = 0.938 and 0.895, respectively), indicating a strong relationship between the calculated fields and the observed antibacterial activity. nih.gov Similarly, a QSAR analysis of camphor (B46023) derivatives identified that factors like the number of fluorine atoms, molecular weight, and electronic properties were correlated with their antifungal activity. mdpi.com

Application of Machine Learning and Artificial Intelligence in Activity Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized QSAR modeling and the broader field of drug and pesticide discovery. nih.govfrontiersin.org These advanced computational techniques can analyze vast and complex datasets, identify intricate non-linear relationships between chemical structures and biological activities, and build highly predictive models. nih.govmdpi.com

Traditional QSAR models often rely on linear statistical methods, but ML algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) can capture more complex patterns within the data. nih.govfrontiersin.org Deep Neural Networks (DNNs), a more advanced form of AI, have shown particular promise in handling large and diverse chemical datasets. bhsai.org The integration of AI with QSAR enhances the entire workflow, from automated feature selection to more accurate and robust model building. mdpi.com

The application of ML in activity prediction for this compound derivatives would involve the following general steps:

Data Collection: A large dataset of this compound derivatives with their experimentally determined biological activities (e.g., fungicidal EC50 values) is compiled. smums.ac.ir

Descriptor Calculation: A wide range of molecular descriptors (features) are calculated for each molecule in the dataset. smums.ac.ir

Model Training and Validation: Various ML algorithms are trained on a subset of the data (the training set). nih.gov The models learn the relationship between the molecular descriptors and biological activity. Their predictive performance is then evaluated on a separate subset of data (the test set) that was not used during training. nih.govnih.gov

A study on fungicide mixtures demonstrated the superiority of ML-based models over traditional multiple linear regression. researchgate.net Both SVM and ANN models showed better predictive performance, with the ANN model having a slight edge. nih.govresearchgate.net The performance metrics for these models are presented in the table below.

ModelR² (Training)R²cv (Cross-Validation)R²test (External Validation)
ANN 0.910.810.845
SVM 0.910.780.77

Source: Adapted from a study on fungicide mixtures. nih.govresearchgate.net

These metrics indicate how well the model fits the data (R²) and its ability to predict the activity of new, unseen compounds (R²cv and R²test). nih.gov

ML and AI are not just used for activity prediction but also for other crucial tasks in the discovery pipeline, including:

Virtual Screening: Rapidly screening large chemical libraries to identify potential hits. jubilantbiosys.com

De Novo Design: Generating entirely new molecular structures with desired properties. drugdesign.org

Toxicity Prediction: Assessing the potential toxicity of new compounds early in the development process. toxicology.org

While ML models offer significant advantages, their predictive accuracy is highly dependent on the quality and diversity of the training data. bhsai.org The "applicability domain" of a model—the chemical space in which it can make reliable predictions—is a critical consideration. Predictions for molecules that are very dissimilar to those in the training set are less reliable. bhsai.org Therefore, the success of AI in predicting the activity of this compound derivatives relies heavily on the availability of sufficient, high-quality experimental data. frontiersin.org

Biological Activities and Pharmacological Implications of Isobutyranilide Derivatives

Anticancer Activities and Mechanisms of Action

Certain isobutyranilide derivatives have demonstrated considerable potential as anticancer agents through various mechanisms of action. These compounds interfere with critical cellular processes essential for the growth and survival of cancer cells.

Topoisomerase II Inhibition and Disruption of DNA Replication

A significant anticancer strategy involves the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication, transcription, and the maintenance of DNA structure. nih.gov Some this compound derivatives, such as 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides, have been identified as potent inhibitors of Topo II. researchgate.netnih.gov By targeting this enzyme, these derivatives disrupt the normal process of DNA replication in cancer cells.

The mechanism of some Topo II inhibitors involves stabilizing the complex between the enzyme and DNA, which leads to DNA strand breaks that are toxic to the cells and can trigger apoptosis. mdpi.com For instance, the chemotherapeutic agent etoposide (B1684455) functions by trapping Topo II behind replication forks, inducing topological stress and stalling the replication process. embopress.org Research has shown a strong correlation between the Topo II inhibitory activity of certain this compound derivatives and their cytotoxic effects on cancer cells. researchgate.net

Induction of Apoptosis in Human Tumor Cell Lines (e.g., MCF-7, HeLa, OVCAR5)

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. A key characteristic of many anticancer agents is their ability to induce apoptosis in tumor cells. Studies have shown that certain this compound derivatives are effective in triggering this process in various human tumor cell lines.

For example, detailed investigations into the most active 4-(1,2-diarylbut-1-en-1-yl)this compound compounds revealed their capacity to induce apoptosis. nih.gov These compounds have been found to be cytotoxic in the micromolar range against cell lines such as MCF-7 (mammary gland adenocarcinoma), HeLa (cervix adenocarcinoma), and OVCAR5 (ovarian cancer). nih.govunimi.it The induction of apoptosis is a key indicator of the therapeutic potential of these derivatives in cancer treatment.

Cytotoxic Effects against Various Cancer Cell Lines (e.g., Hela, A549, Raji, PC-3, MDA-MB-201, HL-60)

The cytotoxic activity of this compound derivatives has been evaluated against a broad spectrum of human cancer cell lines, demonstrating their potential for wide-ranging applications in oncology. Research has confirmed the antiproliferative activity of these compounds against cell lines including HeLa, A549 (lung carcinoma), Raji (lymphoma), PC-3 (prostate cancer), MDA-MB-201 (breast cancer), and HL-60 (leukemia). researchgate.net

The effectiveness of these compounds is often linked to their ability to inhibit Topo II, with a clear relationship observed between the potency of enzyme inhibition and the level of cytotoxicity. researchgate.net For instance, certain benzimidazole-rhodanine conjugates, which can be considered related structures, have shown excellent cytotoxic activity against HL-60, MDA-MB-201, Raji, and A549 cancer cell lines. mdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

Cell Line Cancer Type Result
MCF-7 Breast Adenocarcinoma Cytotoxic effects and apoptosis induction observed. nih.govunimi.it
HeLa Cervix Adenocarcinoma Cytotoxic effects and apoptosis induction observed. researchgate.netnih.gov
OVCAR5 Ovarian Cancer Cytotoxic effects observed. nih.govunimi.it
A549 Lung Carcinoma Strong antiproliferation activity noted. researchgate.net
Raji Lymphoma Strong antiproliferation activity noted. researchgate.net
PC-3 Prostate Cancer Strong antiproliferation activity noted. researchgate.net
MDA-MB-201 Breast Cancer Strong antiproliferation activity noted. researchgate.net
HL-60 Leukemia Strong antiproliferation activity noted. researchgate.net

Modulation of Cellular Pathways Involved in Tumor Growth and Survival

The anticancer effects of this compound derivatives extend to their ability to modulate various cellular pathways that are critical for tumor growth and survival. Cancer cells reprogram their metabolic pathways to support their rapid proliferation. nih.gov This includes alterations in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and lipid metabolism to generate the necessary energy and building blocks for continuous growth. nih.govnih.gov

This compound derivatives can interfere with these altered pathways. For example, by inhibiting enzymes like Topo II, they disrupt the fundamental process of DNA replication necessary for cell division. Furthermore, the induction of apoptosis by these compounds directly counteracts the survival advantage of cancer cells. The interaction of these derivatives with specific molecular targets can affect protein and enzyme functions, thereby modulating pathways that support tumor progression.

Antiandrogenic Properties

In addition to their direct anticancer activities, certain this compound derivatives possess antiandrogenic properties, making them valuable in the treatment of hormone-sensitive cancers like prostate cancer.

Flutamide as a Non-Steroidal Antiandrogen in Prostate Cancer Therapy

Flutamide is a prominent example of a non-steroidal antiandrogen derived from this compound. patsnap.com It is primarily used in the therapy of prostate cancer, a disease known to be sensitive to androgens. drugbank.com Flutamide functions by competitively blocking the androgen receptor, thereby inhibiting the action of androgens like testosterone (B1683101) that fuel the growth of prostate cancer cells. patsnap.comdrugs.com

Its mechanism involves preventing the androgen receptor from translocating to the cell nucleus and regulating gene expression that promotes cancer cell growth. patsnap.com Flutamide is often used in combination with luteinizing hormone-releasing hormone (LHRH) agonists to achieve a more complete androgen blockade. drugs.comhres.ca While effective, Flutamide has largely been succeeded by newer antiandrogen treatments with improved clinical data. drugs.com

Inhibition of Enzymes Involved in Androgen Metabolism

Derivatives of this compound have been identified as non-steroidal antiandrogens. google.com These compounds can interfere with the biological effects of androgens, which are crucial in the development of conditions like benign prostatic hyperplasia. nih.goveurekaselect.com The primary mechanism of action involves the inhibition of key enzymes responsible for the synthesis of potent androgens like 5α-dihydrotestosterone (DHT). google.comscbt.com

The enzyme 5α-reductase is a critical target in androgen metabolism, as it converts testosterone to the more potent DHT in target organs such as the prostate. google.comscbt.com The inhibition of this enzyme is a key strategy for managing hyperandrogenic conditions. eurekaselect.com Certain this compound derivatives, such as 4'-nitro-3'-(trifluoromethyl)-isobutyranilide (Flutamide), function as antiandrogens, though they primarily act by competing with natural androgens for receptor binding sites. google.com However, the broader class of compounds that includes this compound-like structures has been explored for direct enzyme inhibition. mdpi.com Research into both steroidal and non-steroidal inhibitors of 5α-reductase has paved the way for designing molecules that can effectively block androgen synthesis. mdpi.comwikipedia.org

The development of potent 5α-reductase inhibitors is an active area of research, with studies focusing on creating compounds that can inhibit the different isozymes of 5α-reductase. nih.govmdpi.com

Table 1: Examples of this compound Derivatives and Related Compounds in Androgen Metabolism

Compound/Derivative Class Target/Mechanism Implication Reference(s)
4'-nitro-3'-(trifluoromethyl)-isobutyranilide Non-steroidal antiandrogen; competes for androgen receptor sites. Treatment of hyperandrogenic conditions. google.com
4-Azasteroids (e.g., Finasteride, Dutasteride) Inhibit 5α-reductase isozymes (Type I, II, and/or III). Prevent the conversion of testosterone to DHT, reducing androgenic stimulation. scbt.commdpi.comwikipedia.org

Antimicrobial Potential of this compound Derivatives (e.g., 4'-sulfanilyl-Isobutyranilide)

The anilide chemical structure is associated with antimicrobial properties, and this compound derivatives are no exception. ontosight.ai Specifically, compounds incorporating a sulfanilyl group, such as 4'-sulfanilyl-isobutyranilide, are noted for their potential as antimicrobial agents. ontosight.ai The sulfonamide group is a well-known pharmacophore in antibacterial drugs. nih.gov Research has demonstrated that various sulfonamide derivatives exhibit inhibitory effects against clinically relevant bacteria like Staphylococcus aureus. nih.gov

Studies on related structures, such as tamoxifen (B1202) derivatives which can incorporate an this compound-like moiety, have shown antibacterial activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that the this compound scaffold can be a component of novel antimicrobial agents. nih.govbiorxiv.org

Table 2: Antimicrobial Activity of this compound-Related Derivatives

Derivative/Compound Target Organism(s) Activity (MIC in µg/mL) Reference(s)
Tamoxifen Derivative 2 Methicillin-resistant S. aureus (MRSA) 16 - 64 nih.gov
Tamoxifen Derivative 5 Methicillin-resistant S. aureus (MRSA) 16 - 64 nih.gov
Tamoxifen Derivative 6 Methicillin-resistant S. aureus (MRSA) 16 - 64 nih.gov
Quinone Derivative 28 Methicillin-resistant S. aureus (MRSA) <0.5 mdpi.com

Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a bacterium. frontiersin.org

Investigation of Antimicrobial Mechanisms of Action

The mechanisms by which this compound derivatives exert their antimicrobial effects are multifaceted and can depend on the specific structural modifications of the molecule. nih.gov One investigated mechanism is the disruption of the bacterial cell membrane. biorxiv.org For instance, certain tamoxifen derivatives with structures related to this compound were found to slightly increase the membrane permeability of MRSA. nih.govbiorxiv.org However, molecular dynamics simulations suggest that this may not be the primary target, as some derivatives interact with the membrane without causing significant destabilization, pointing towards alternative mechanisms of action. nih.govfrontiersin.org

Another potential mechanism is the inhibition of essential bacterial enzymes. researchgate.net Derivatives of this compound have been investigated as inhibitors of topoisomerase II, an enzyme critical for DNA replication in bacteria. researchgate.netnih.gov By interfering with such crucial cellular processes, these compounds can halt bacterial proliferation. nih.gov The specific mechanism often involves the compound binding to the enzyme's active site, preventing it from carrying out its normal function.

Structure-Dependent Antimicrobial Effectiveness

The effectiveness of this compound derivatives as antimicrobial agents is highly dependent on their specific chemical structure. mdpi.comresearchgate.net This structure-activity relationship (SAR) dictates the potency and spectrum of activity. mdpi.comnih.gov

Studies on related antimicrobial compounds have highlighted key structural features that influence efficacy:

Hydrophobicity and Substituents: The nature and position of substituent groups on the aryl rings are critical. For some tamoxifen derivatives, the presence of an electron-donating hydroxyl group in the para position on the phenyl rings was crucial for antibacterial activity against MRSA. frontiersin.org In other classes of antimicrobials, adding electron-withdrawing groups has been shown to significantly increase activity. nih.gov

Stereochemistry: The three-dimensional arrangement of the molecule can impact its biological activity. For example, the trans stereochemistry of certain tamoxifen derivatives was associated with greater activity, potentially due to a better fit with the molecular target. nih.gov

Core Skeleton: The fundamental this compound skeleton itself is important for activity, as demonstrated in studies where modifications to the core structure led to a significant decrease or loss of antimicrobial effects. frontiersin.org The presence of the amide group is particularly important for forming interactions with biological targets.

Interaction with Specific Molecular Targets and Pathways

The pharmacological effects of this compound derivatives are a direct result of their interaction with specific molecular targets, primarily proteins and enzymes, which in turn modulates cellular pathways. nih.gov The this compound structure is versatile, allowing for modifications that can tailor its binding affinity and specificity for different biological targets.

Formation of Hydrogen Bonds with Proteins and Enzymes

A key feature of the this compound structure is its amide functional group (-CONH-), which can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). researchgate.net Hydrogen bonds are crucial, non-covalent interactions that stabilize the three-dimensional structures of proteins and are fundamental to the recognition and binding between a drug molecule and its target enzyme or receptor. researchgate.netatlasofscience.org

The ability of this compound derivatives to form these hydrogen bonds is central to their mechanism of action. ox.ac.uk By forming one or more hydrogen bonds within the active site of an enzyme, a derivative can anchor itself in a specific orientation, leading to potent inhibition. atlasofscience.orgox.ac.uk Molecular modeling studies of various enzyme inhibitors have repeatedly shown that hydrogen bonding with key amino acid residues in the target's binding pocket is a prerequisite for high-affinity interaction and subsequent biological activity. ox.ac.ukmdpi.com

Modulation of Enzyme Activities

This compound derivatives can modulate the activity of various enzymes, most commonly through inhibition. nih.gov This inhibition can be a key factor in their therapeutic effects.

Examples of enzyme modulation by this compound derivatives and related compounds include:

Inhibition of 5α-Reductase: As discussed previously, derivatives can inhibit this enzyme, which is central to androgen metabolism, making them relevant for conditions like benign prostatic hyperplasia. google.comnih.gov

Inhibition of Topoisomerase II: Some 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides have demonstrated the ability to inhibit topoisomerase II, an enzyme involved in DNA replication, giving them potential applications in oncology. researchgate.netnih.gov

Modulation of Protein Kinases: Certain derivatives have been found to modulate the expression of protein kinases, such as protein kinase C (PKC), which are involved in cell signaling and proliferation. researchgate.net

The mode of inhibition can vary, with compounds acting as competitive, noncompetitive, or irreversible inhibitors depending on their structure and the target enzyme. nih.govmdpi.com

Table of Mentioned Compounds

Compound Name
4'-nitro-3'-(trifluoromethyl)-isobutyranilide (Flutamide)
4'-sulfanilyl-isobutyranilide
5α-dihydrotestosterone (DHT)
Dutasteride
Epristeride
Finasteride
This compound

Comparative Studies with Analogous Compounds (e.g., Acetanilide (B955), Propionanilide)

Comparative analysis of this compound with structurally similar anilides, such as acetanilide and propionanilide, reveals how subtle changes in the acyl group can influence biological properties. While all three share the core anilide (N-phenylacetamide) structure, the size and branching of the alkyl chain attached to the carbonyl group lead to distinct pharmacological profiles.

Acetanilide features a simple acetyl group (a methyl group attached to the carbonyl). It is historically known for its analgesic properties. nih.gov Its structure is the most basic among the three, serving as a foundational compound in the study of anilide derivatives.

Propionanilide has a propionyl group (an ethyl group attached to the carbonyl). This slight increase in the length of the alkyl chain compared to acetanilide has been associated with antimicrobial activity.

This compound possesses a branched isobutyryl group. This structural feature is a key component in derivatives with potent anticancer and antiandrogenic activities. nih.gov The branched alkyl chain, combined with the aromatic amine structure, influences the molecule's reactivity and its ability to selectively interact with specific biological targets, such as topoisomerase II or the androgen receptor, as seen in its more complex derivatives.

The following table provides a comparative overview of these analogous compounds.

FeatureThis compoundAcetanilidePropionanilide
Chemical Structure Contains a branched isobutyryl group attached to the aniline (B41778) nitrogen.Contains a simple acetyl group attached to the aniline nitrogen.Contains a straight-chain propionyl group attached to the aniline nitrogen.
Primary Associated Biological Activity Core structure for derivatives with anticancer and antiandrogenic properties. nih.govnih.govAnalgesic. nih.govAntimicrobial.
Structural Significance The branched aliphatic side chain combined with the aromatic amine influences reactivity and selectivity towards specific biological targets like enzymes and receptors. Serves as a basic structural model for anilide analgesics.The ethyl group provides a different steric and electronic profile compared to the methyl group in acetanilide.

In comparative studies, this compound's unique properties are attributed to its specific combination of an aliphatic side chain and an aromatic amine structure. This distinction is fundamental to the development of its derivatives as targeted therapeutic agents, particularly in oncology, setting it apart from the more general biological activities observed for acetanilide and propionanilide.

Emerging Research Frontiers and Future Directions

Development of Novel Isobutyranilide-Based Therapeutic Agents

The inherent bioactivity of certain this compound derivatives has spurred significant interest in designing new and more effective therapeutic agents. The focus of this research is twofold: enhancing the efficacy of these compounds against specific biological targets and minimizing their potential side effects.

Design of Derivatives with Tailored Interactions with Biological Targets

A key area of research is the rational design of this compound derivatives to achieve highly specific interactions with biological targets, particularly in the context of cancer therapy. This compound serves as a core structure for derivatives with a range of pharmacological activities, with a significant focus on oncology and endocrinology.

One of the most promising avenues of investigation is the development of this compound derivatives as topoisomerase II inhibitors . These enzymes are crucial for DNA replication in cancer cells, and their inhibition can lead to cell death. A notable example is the class of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides , which have been extensively studied for their potential to disrupt DNA replication in cancerous cells. The design of these derivatives often involves modifying the functional groups on the aromatic rings to enhance their binding affinity and selectivity for the topoisomerase II enzyme.

The versatility of the this compound structure allows for a wide range of modifications to tailor their biological activity. For instance, the introduction of different substituents on the anilide ring can significantly influence the compound's interaction with its target protein. This allows for the fine-tuning of the derivative's pharmacological profile.

A well-known derivative, Flutamide (4'-nitro-3'-(trifluoromethyl)this compound), is a non-steroidal antiandrogen used in the treatment of prostate cancer. This highlights the potential of the this compound scaffold in developing targeted hormonal therapies.

The following table summarizes some key this compound derivatives and their targeted biological activities:

Derivative ClassTargetTherapeutic Area
4-(1,2-diarylbut-1-en-1-yl)isobutyranilidesTopoisomerase IIOncology
FlutamideAndrogen ReceptorOncology

Further research in this area is focused on synthesizing and evaluating new libraries of this compound derivatives to identify compounds with improved potency and selectivity against a wider range of biological targets.

Strategies for Mitigating Side Effects in Chemotherapeutic Applications

A significant challenge in the development of any chemotherapeutic agent is the mitigation of side effects. For this compound-based drugs, particularly those targeting fundamental cellular processes like DNA replication, strategies to enhance their therapeutic index are of paramount importance.

One approach to reducing side effects is to improve the water solubility of the drug candidates. Poorly soluble compounds can lead to formulation challenges and may contribute to off-target toxicity. The synthesis of more water-soluble semi-synthetic derivatives is a key strategy to address this issue. thieme-connect.com

Another promising strategy involves the co-administration of agents that can protect healthy cells from the cytotoxic effects of the primary drug. For instance, in the context of topoisomerase II poisons, which can cause cardiotoxicity, researchers have explored the use of bis(2,6-dioxopiperazines) to reduce these harmful side effects. ijtsrd.com

Furthermore, the development of catalytic inhibitors of topoisomerase II, as opposed to poisons, is an area of active research. Catalytic inhibitors prevent the enzyme from functioning without stabilizing the DNA-enzyme complex, which is often the source of DNA damage in healthy cells. This approach could lead to a new generation of this compound-based therapies with a more favorable safety profile. ijtsrd.com

Advanced Material Science Applications of this compound Derivatives

The chemical properties of this compound and its derivatives, such as their stability and reactivity, make them attractive building blocks for the creation of advanced materials. Research in this area is exploring their potential in functional materials and nanostructured systems, with a view towards biomedical and nanotechnological applications.

Exploration in Functional Materials and Nanostructured Systems

In industrial settings, this compound is utilized in the production of polymers and resins due to its chemical stability and reactivity. This foundational application opens the door for the development of more sophisticated functional materials. By incorporating this compound derivatives with specific functionalities into polymer chains, it is possible to create materials with tailored optical, electronic, or responsive properties.

The ability of certain molecules to self-assemble into ordered nanostructures is a key principle in nanotechnology. Research has shown that conjugates of certain drug molecules can spontaneously form nanoparticles in aqueous media. nih.gov This concept is being explored with this compound derivatives. For example, the conjugation of 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives with other molecules could lead to the formation of self-assembling nanostructures with potential applications in drug delivery and bio-imaging. nih.gov

Potential in Biomedical and Nanotech Materials

The development of this compound-based materials for biomedical applications is a particularly exciting frontier. The creation of biodegradable polymers incorporating this compound derivatives could lead to novel drug delivery systems, tissue engineering scaffolds, and medical devices. researchgate.net

The synthesis of nanoparticles and related nanostructures loaded with this compound-based drugs is another area of intense research. researchgate.net These nanocarriers can be designed to target specific cells or tissues, thereby increasing the efficacy of the drug while minimizing systemic side effects. The surface of these nanoparticles can be functionalized to improve their biocompatibility and circulation time in the body. researchgate.net

Furthermore, the creation of stimuli-responsive nanostructures that release their this compound cargo in response to specific triggers, such as changes in pH or temperature, could enable highly targeted and controlled drug delivery.

Green Chemistry Principles in this compound Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. The synthesis of this compound and its derivatives is no exception, with researchers exploring more environmentally friendly and efficient methods.

Traditional methods for anilide synthesis often involve the use of toxic reagents and solvents. ijtsrd.comtandfonline.com In contrast, green chemistry approaches focus on the use of benign catalysts, alternative reaction media, and energy-efficient processes.

One notable example is the green synthesis of Flutamide . A novel and gram-scale synthesis has been developed that utilizes cyanuric chloride in the presence of N-methylmorpholine to activate isobutyric acid, which is then reacted with 3-aminobenzotrifluoride. tandfonline.comlookchem.comtandfonline.com This method is followed by nitration to yield Flutamide. tandfonline.comlookchem.comtandfonline.com A key feature of this green approach is the conversion of the by-product, 2,4,6-trihydroxy-1,3,5-triazine, back into the starting material, cyanuric chloride, thus minimizing waste. tandfonline.comlookchem.comtandfonline.com

Other green methods for anilide synthesis that could be applied to this compound include:

The use of a magnesium sulphate-glacial acetic acid system as a benign and inexpensive catalyst for the acetylation of anilines. ijtsrd.com This method avoids the use of toxic acetic anhydride (B1165640). ijtsrd.com

Aluminum-catalyzed acylation of aryl amines under ultrasonic conditions . This protocol is efficient, simple, and provides a fast and low-cost procedure for the synthesis of a wide range of anilides. tandfonline.com

The following table summarizes some green chemistry approaches applicable to this compound synthesis:

Green Chemistry ApproachKey Features
Cyanuric chloride-mediated synthesis of FlutamideGram-scale synthesis, by-product recycling
Magnesium sulphate-glacial acetic acid catalysisAvoids toxic reagents, inexpensive
Aluminum-catalyzed ultrasonic synthesisEfficient, simple, low-cost

The continued development and adoption of these green synthetic methods will be crucial for the sustainable production of this compound and its derivatives for both pharmaceutical and material science applications.

Continued Computational Drug Design and Optimization for this compound Analogues

The advancement of computational methods has significantly accelerated the discovery and optimization of therapeutic agents. silicos-it.bemdpi.com In the context of this compound, computational drug design serves as a crucial tool for the rational development of novel analogues with enhanced pharmacological profiles. nih.gov These in silico techniques allow researchers to predict the biological activity and pharmacokinetic properties of hypothetical compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery. nih.govresearchgate.net

Molecular docking is a prominent computational method used to study this compound derivatives. molinspiration.com This technique predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. For instance, molecular docking studies have been performed to investigate the binding patterns of this compound analogues with the DNA-topoisomerase II complex. researchgate.netnih.gov These studies help to elucidate how these compounds interact with key amino acid residues in the active site of the enzyme, providing insights that may explain their cytotoxic effects. nih.govmdpi.com By understanding these interactions, medicinal chemists can design new derivatives with modified functional groups to improve binding affinity and selectivity. longdom.org

Quantitative Structure-Activity Relationship (QSAR) analysis is another key computational strategy. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. univ-biskra.dz For this compound analogues, QSAR studies can identify the specific structural features and physicochemical properties that are critical for their desired pharmacological effect, such as anticancer activity. univ-biskra.dz These models guide the optimization process by predicting the activity of unsynthesized analogues, allowing researchers to focus on structures with the highest potential. molinspiration.comuniv-biskra.dz The iterative cycle of computational prediction, chemical synthesis, and biological testing is fundamental to modern lead optimization. longdom.org

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is integral to the early-stage evaluation of this compound derivatives. researchgate.netnih.gov These computational tools assess the drug-likeness of novel compounds, flagging potential liabilities such as poor bioavailability or potential toxicity before significant resources are invested in their development. researchgate.netnih.gov

In Vitro and In Vivo Pharmacological Evaluation of Novel Derivatives

Following computational design, the pharmacological potential of novel this compound derivatives is assessed through rigorous in vitro and in vivo evaluations. These experimental studies are essential to validate the in silico predictions and to characterize the biological activity of the synthesized compounds. mdpi.com

In vitro studies are typically the first step and involve testing the compounds against specific biological targets or cell lines in a controlled laboratory setting. Derivatives of this compound have been extensively evaluated for their cytotoxic activity against various human cancer cell lines. For example, a series of 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives demonstrated significant anti-proliferative effects against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines. researchgate.net

Detailed mechanistic studies often accompany these cytotoxicity assays. Research has shown that certain this compound derivatives can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, which are desirable mechanisms for anticancer agents. researchgate.netnih.gov For instance, one potent derivative was found to induce apoptosis in HepG2 cells and arrest the cell population in the S-phase of the cell cycle. nih.gov The efficacy of these compounds is often compared to established clinical drugs, such as Etoposide (B1684455) and Doxorubicin, to benchmark their potential. researchgate.netnih.gov

Compound/DrugCell Line: MCF-7 (Breast Cancer) IC₅₀ (µM)Cell Line: A549 (Lung Cancer) IC₅₀ (µM)Cell Line: HepG2 (Liver Cancer) IC₅₀ (µM)
Derivative 6i 0.95 ± 0.0631.32 ± 0.161.24 ± 0.10
Derivative 6 11.71.70.21
Etoposide ->100-
Doxorubicin 7.676.628.28
Data sourced from multiple studies. researchgate.netnih.gov

Translational Research Opportunities and Clinical Relevance

Translational research aims to bridge the gap between preclinical laboratory discoveries and their application in clinical practice to improve human health. mdanderson.orgnih.gov For this compound and its derivatives, significant translational opportunities exist, primarily in the fields of oncology and endocrinology. The ultimate goal is to develop these promising compounds into safe and effective drugs for patients. dndi.org

The clinical relevance of the this compound scaffold is already established by the non-steroidal antiandrogen drug Flutamide (4'-nitro-3'-(trifluoromethyl)this compound), which has been used in the treatment of prostate cancer. However, limitations of existing drugs drive the search for new derivatives with improved properties. The ongoing development of novel this compound analogues as topoisomerase II inhibitors represents a clear translational path in oncology. researchgate.netnih.gov Compounds that demonstrate superior potency and a favorable profile in preclinical in vitro and in vivo models become candidates for progression into formal preclinical development and subsequent human clinical trials. dndi.org

The journey from a promising laboratory compound to a clinical drug is complex. It involves scaling up synthesis, conducting detailed formulation studies, and performing extensive safety and toxicology assessments in animal models under Good Laboratory Practice (GLP) conditions. dndi.org Identifying predictive biomarkers is also a critical aspect of translational science. dndi.org For this compound-based anticancer agents, this could involve identifying genetic markers in tumors that predict a positive response to treatment, enabling a more personalized medicine approach.

The potential for these compounds to address unmet medical needs, such as drug-resistant cancers or endocrine disorders with fewer side effects, underscores their clinical importance. snv63.ru Collaboration between academic researchers, who often perform the initial discovery and preclinical evaluation, and pharmaceutical companies, which have the resources to conduct large-scale clinical trials, is essential for successful translation. umaryland.edu The continued exploration of this compound's diverse pharmacological activities presents a valuable opportunity for the development of next-generation therapeutics.

Q & A

Basic: How can researchers optimize the synthesis of Isobutyranilide in laboratory settings?

Answer:
Optimization involves systematically varying reaction parameters (e.g., catalysts, solvents, temperature) and analyzing yields via HPLC or GC-MS. Use a factorial design to identify critical variables. For purity validation, combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) and melting point analysis.
Table 1: Key Parameters for Synthesis Optimization

ParameterRange TestedAnalytical MethodOutcome Metric
Catalyst loading0.5–5 mol%GC-MSYield (%)
Reaction temperature60–120°C¹H NMRPurity (%)
References: Experimental design principles , analytical validation .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:
Use a multi-technique approach:

  • ¹H/¹³C NMR for structural elucidation (e.g., confirming amide bonds).
  • FT-IR to identify carbonyl stretches (1650–1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation.
    Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How can mechanistic studies resolve contradictions between kinetic and spectroscopic data in this compound reactions?

Answer:
Employ in situ monitoring (e.g., ReactIR or stopped-flow UV-Vis) to track intermediate formation. Compare kinetic models (e.g., pseudo-first-order approximations) with spectroscopic evidence of transient species. Statistical tools like AIC (Akaike Information Criterion) can evaluate model fit robustness .

Advanced: What computational strategies validate this compound’s reactivity in silico?

Answer:

  • Density Functional Theory (DFT): Calculate transition states and activation energies for reaction pathways.
  • Molecular Dynamics (MD): Simulate solvent effects on conformational stability.
    Validate against experimental kinetic data and spectroscopic intermediates .

Advanced: How should researchers address discrepancies in this compound’s reported spectral data?

Answer:

  • Replicate studies using identical instrumentation and conditions.
  • Perform error analysis (e.g., ±5% for peak integration in NMR).
  • Publish raw data (e.g., in supplementary materials) for cross-lab validation .

Basic: What experimental conditions affect this compound’s stability during storage?

Answer:
Conduct accelerated stability studies under varying:

  • Temperature (4°C, 25°C, 40°C).
  • Humidity (0%, 50%, 90% RH).
    Monitor degradation via HPLC every 7 days. Use Arrhenius modeling to predict shelf life .

Advanced: What in vivo/in vitro models are appropriate for evaluating this compound’s toxicity?

Answer:

  • In vitro: HepG2 cells for hepatotoxicity screening (IC₅₀ assays).
  • In vivo: Rodent models with dose escalation (OECD Guideline 423).
    Include ethical oversight for animal studies and validate biomarkers (e.g., ALT/AST levels) .

Advanced: How can researchers design experiments to study this compound’s catalytic applications?

Answer:
Vary substrates/catalysts in cross-coupling reactions and analyze turnover frequency (TOF) and selectivity. Use operando spectroscopy (e.g., XAFS) to probe active sites. Correlate with DFT-predicted catalytic cycles .

Basic: What analytical methods quantify this compound in complex matrices?

Answer:

  • HPLC-UV/FLD with C18 columns (LOD: 0.1 µg/mL).
  • LC-MS/MS for trace-level detection (MRM transitions).
    Validate with spike-recovery tests (90–110% acceptable range) .

Advanced: How do solvent polarity and proticity influence this compound’s reaction pathways?

Answer:
Design a solvent matrix (e.g., water, DMSO, THF) and analyze kinetics via Eyring plots. Use multivariate analysis (PCA or PLS) to deconvolute solvent effects on activation parameters .

Guidelines for Methodological Rigor

  • Data Presentation: Include raw datasets in appendices and processed data in main texts (e.g., kinetic curves, spectral overlays) .
  • Ethical Compliance: Obtain IRB approval for biological studies and disclose conflicts of interest .
  • Reproducibility: Document instrument settings (e.g., NMR shim values) and calibration protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyranilide
Reactant of Route 2
Reactant of Route 2
Isobutyranilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.